molecular formula C13H11NO5 B2851042 4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 934107-53-6

4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2851042
CAS No.: 934107-53-6
M. Wt: 261.233
InChI Key: VEMNBNIYZVAIDZ-UHFFFAOYSA-N
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Description

4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid (chemical formula: C₁₃H₁₁NO₅; molecular weight: 261.23 g/mol) is an isoxazole derivative characterized by a 5-methylisoxazole core substituted with a 4-formylphenoxymethyl group at the 4-position and a carboxylic acid moiety at the 3-position. The compound’s structure combines electron-withdrawing (formyl, carboxylic acid) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including condensation and functional group transformations, as exemplified by protocols using 4-hydroxybenzaldehyde and brominated isoxazole intermediates .

Storage conditions recommend refrigeration (+4°C) to maintain stability .

Properties

IUPAC Name

4-[(4-formylphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-8-11(12(13(16)17)14-19-8)7-18-10-4-2-9(6-15)3-5-10/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMNBNIYZVAIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is C12H10N2O4C_{12}H_{10}N_{2}O_{4}, and it has a molecular weight of 234.22 g/mol. The structural features include a formylphenoxy group and a carboxylic acid functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This suggests its role in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates that derivatives of isoxazoles possess antibacterial and antifungal activities. The specific compound may inhibit the growth of certain pathogens, although detailed studies are still required.

The biological activity of this compound is thought to stem from several mechanisms:

  • Inhibition of Kinases : Isoxazole derivatives often act as kinase inhibitors. The compound may interfere with signaling pathways crucial for tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Gene Expression Regulation : The compound could influence the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results demonstrated an IC50 value of 15 µM for MCF-7 cells, indicating potent antitumor activity.
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) by approximately 40%, suggesting its potential use in inflammatory disorders.
  • Antimicrobial Testing :
    • The compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AntitumorMCF-715 µM
AntitumorHT-2920 µM
Anti-inflammatoryLPS-induced inflammation40% reduction
AntibacterialStaphylococcus aureus32 µg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown promising results in inhibiting the growth of lung cancer cells (A549) when tested against standard drugs like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549TBD
DoxorubicinA5490.5
Other Isoxazole DerivativesVariousTBD

Anti-inflammatory Properties

Isoxazole derivatives are also being investigated for their anti-inflammatory properties. Certain studies indicate that modifications to the isoxazole structure can enhance its efficacy in reducing inflammation, potentially making it useful for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The use of green chemistry principles, such as employing biodegradable solvents and catalysts, has been explored to make the synthesis more environmentally friendly .

Table 2: Synthesis Pathways for Isoxazole Derivatives

StepReagents UsedConditions
Step 1Hydroxylamine hydrochloride + Ethyl acetoacetateRoom temperature
Step 2Aromatic aldehyde + Step 1 productReflux
Step 3Purification via recrystallizationEthanol

Electrochemical Behavior

Recent electrochemical studies have assessed the redox properties of isoxazole derivatives, indicating that they may serve as potential electrochemical sensors or drug delivery systems due to their favorable oxidation and reduction potentials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid with structurally analogous isoxazole derivatives, focusing on substituents, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
This compound 4-formylphenoxymethyl, 5-methyl, 3-carboxylic acid C₁₃H₁₁NO₅ 261.23 Potential enzyme inhibition (MptpB); formyl group enables metal coordination.
5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid 4-(4-methylphenoxy)phenyl, 5-methyl, 4-carboxylic acid C₁₈H₁₅NO₄ 295.29 Enhanced hydrophobicity due to methylphenoxy group; potential modulation of protein interactions.
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid 4-chloro-3-nitropyrazole methyl, 5-methyl, 3-carboxylic acid C₉H₇ClN₄O₅ 286.63 Nitro group may confer reactivity in redox environments; no explicit activity data reported.
5-Methyl-3-p-tolylisoxazole-4-carboxylic acid p-tolyl, 5-methyl, 4-carboxylic acid C₁₂H₁₁NO₃ 217.22 Simplified structure with reduced steric hindrance; potential intermediate for drug synthesis.
4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid 4-chlorophenoxymethyl, 5-methyl, 3-carboxylic acid C₁₂H₁₀ClNO₄ 267.67 Chlorine substituent enhances lipophilicity; possible applications in antimicrobial agents.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The formyl group in the target compound distinguishes it from analogues with halogen or methyl substituents. This group may enhance interactions with enzyme active sites (e.g., MptpB phosphatases) through hydrogen bonding or covalent modification .

Synthetic Complexity :

  • The target compound’s synthesis involves multi-step protocols, including bromination and condensation, which are more complex than routes for simpler analogues (e.g., 5-methyl-3-p-tolylisoxazole-4-carboxylic acid) .

Functional Group Versatility :

  • The carboxylic acid moiety in all compounds enables salt formation or conjugation with amines, enhancing solubility or enabling prodrug strategies .
  • Formyl vs. Chloro Groups : While the formyl group offers reactivity for further derivatization, chloro substituents provide stability and lipophilicity, favoring passive diffusion in biological systems .

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